molecular formula C50H83NO23 B073158 (2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde CAS No. 1405-54-5

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Cat. No.: B073158
CAS No.: 1405-54-5
M. Wt: 1066.2 g/mol
InChI Key: ICVKYYINQHWDLM-YOMZPPEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is a veterinary antibiotic primarily composed of tylosin, a macrolide antibiotic produced by the bacterium Streptomyces fradiae. Tylosin was first isolated in 1961 from soil samples collected in Thailand. This compound is used to treat chronic respiratory diseases caused by Mycoplasma species and gastrointestinal diseases in pigs, poultry, and cattle .

Biochemical Analysis

Biochemical Properties

Pharmasin interacts with various biomolecules in the body. It is a mixture of four macrolide antibiotics (Tylosin A, B, C, and D), with Tylosin A being the main component . These components contribute to the potency of Pharmasin, which is not less than 900 IU/mg . Pharmasin’s mode of action involves binding to the 23S rRNA in the 50S ribosome subunit, inhibiting mRNA-directed protein synthesis of susceptible microorganisms . This spectrum of activity includes Mycoplasmata, Gram-positive bacteria, and some Gram-negative germs .

Cellular Effects

Pharmasin has significant effects on various types of cells and cellular processes. For instance, it has been found to be effective against Lawsonia Intracellularis, an intracellular bacterium that causes Porcine Proliferative Enteropathy (PPE), a common infection in pigs . The pharmacokinetics of Pharmasin are characterized by very high tylosin concentrations in the ileum/colon and enterocyte penetration and accumulation .

Molecular Mechanism

Pharmasin exerts its effects at the molecular level through several mechanisms. As a macrolide antibiotic, it reversibly binds to the 23S rRNA in the 50S ribosome subunit, inhibiting mRNA-directed protein synthesis of susceptible microorganisms . This binding interaction disrupts protein synthesis, leading to the death of the bacteria.

Temporal Effects in Laboratory Settings

It’s also extensively metabolized, with most residues excreted in feces .

Dosage Effects in Animal Models

In animal models, the effects of Pharmasin vary with different dosages. For instance, in pigs, it’s recommended to administer 5-10 mg of Pharmasin per kg of body weight per day for 3 days . At high levels, adverse effects such as diarrhea, apathy, and convulsions may occur .

Metabolic Pathways

Pharmasin is involved in several metabolic pathways. It’s a weak organic base and slightly to moderately bound to plasma proteins (30%), allowing it to be widely distributed in body fluids and tissues . It’s extensively metabolized, with most of the residues excreted in feces predominantly consisting of Tylosin A, Tylosin factor D, and Dihydrodesmycosin .

Transport and Distribution

Pharmasin is transported and distributed within cells and tissues through various mechanisms. It has a high degree of lipid solubility, which allows it to be widely distributed in body fluids and tissues . It’s quickly absorbed from the alimentary tract, with peak plasma concentrations reached within 1 to 2 hours after administration .

Subcellular Localization

Given its mode of action, it can be inferred that Pharmasin likely localizes to the ribosomes within the cell where it binds to the 23S rRNA in the 50S ribosome subunit to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tylosin, the active ingredient in (2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde, is produced through fermentation using the bacterium Streptomyces fradiae. The fermentation process involves growing the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the tylosin is extracted and purified using various chemical processes .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation followed by extraction and purification. The fermentation is carried out in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize tylosin production. The extracted tylosin is then formulated into various products, such as water-soluble granules and injectable solutions .

Chemical Reactions Analysis

Types of Reactions

Tylosin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various tylosin derivatives, which can have different pharmacological properties and applications .

Scientific Research Applications

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde has a wide range of scientific research applications, including:

Comparison with Similar Compounds

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is similar to other macrolide antibiotics, such as erythromycin, azithromycin, and clarithromycin. it is unique in its specific activity against Mycoplasma species and its use in veterinary medicine. Other similar compounds include:

This compound stands out due to its specific formulation for veterinary use and its effectiveness in treating respiratory and gastrointestinal diseases in livestock .

Properties

Key on ui mechanism of action

The inhibition of peptide bond formation by tylosin, a 16-membered ring macrolide, was studied in a model system derived from Escherichia coli. In this cell-free system, a peptide bond is formed between puromycin (acceptor substrate) and AcPhe-tRNA (donor substrate) bound at the P-site of poly(U)-programmed ribosomes. It is shown that tylosin inhibits puromycin reaction as a slow-binding, slowly reversible inhibitor. Detailed kinetic analysis reveals that tylosin (I) reacts rapidly with complex C, i.e., the AcPhe-tRNA. poly(U).70S ribosome complex, to form the encounter complex CI, which then undergoes a slow isomerization and is converted to a tight complex, CI, inactive toward puromycin. These events are described by the scheme C + I <==> (K(i)) CI <==> (k(4), k(5)) CI. The K(i), k(4), and k(5) values are equal to 3 microM, 1.5 min(-1), and 2.5 x 10(-3) min(-1), respectively. The extremely low value of k(5) implies that the inactivation of complex C by tylosin is almost irreversible. The irreversibility of the tylosin effect on peptide bond formation is significant for the interpretation of this antibiotic's therapeutic properties; it also renders the tylosin reaction a useful tool in the study of other macrolides failing to inhibit the puromycin reaction but competing with tylosin for common binding sites on the ribosome. Thus, the tylosin reaction, in conjunction with the puromycin reaction, was applied to investigate the erythromycin mode of action. It is shown that erythromycin (Er), like tylosin, interacts with complex C according to the kinetic scheme C + Er <==> (K(er)) CEr <==> (k(6), k(7)) C*Er and forms a tight complex, CEr, which remains active toward puromycin. The determination of K(er), k(6), and k(7) enables us to classify erythromycin as a slow-binding ligand of ribosomes

CAS No.

1405-54-5

Molecular Formula

C50H83NO23

Molecular Weight

1066.2 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C46H77NO17.C4H6O6/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;5-1(3(7)8)2(6)4(9)10/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/b15-14-,23-18-;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;1-,2-/m11/s1

InChI Key

ICVKYYINQHWDLM-YOMZPPEJSA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)/C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

Color/Form

Crystals from water

melting_point

128-132 °C

physical_description

Solid;  [Merck Index] White to buff-colored powder with a mild musty odor;  [USP MSDS]

Pictograms

Irritant; Health Hazard

Related CAS

11032-12-5 (hydrochloride)

solubility

In water, 5 mg/mL at 25 °C
Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 2
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 3
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 4
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 5
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 6
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Customer
Q & A

Q1: How does tylosin tartrate exert its antibacterial effect?

A1: Tylosin tartrate is a macrolide antibiotic that acts by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding interferes with protein synthesis, leading to bacterial growth inhibition or death. [, ]

Q2: Does tylosin tartrate have any impact on the host's immune response?

A2: Research suggests that tylosin tartrate may enhance humoral immune responses in chickens. Studies show increased antibody production and antibody-producing cells after tylosin tartrate administration, although the exact mechanism is unclear. []

Q3: Is there any spectroscopic data available for tylosin tartrate?

A3: Yes, studies have utilized fluorescence spectroscopy to investigate the interaction of tylosin tartrate with lysozyme. These studies provide insights into the binding mechanism and conformational changes induced by the interaction. [, ]

Q4: How does pre-incubation dipping of turkey eggs in tylosin tartrate solution affect eggshell conductance?

A4: Research indicates that dipping turkey eggs in tylosin tartrate solution, even when combined with a disinfectant, has a minimal effect on eggshell gas conductance. This suggests that the treatment does not significantly impact eggshell properties related to water loss or gas exchange. []

Q5: Are there alternative methods for extracting tylosin tartrate that offer improved efficiency?

A5: Yes, research suggests that replacing spray drying with alternative extraction methods like thin-film air foaming during tylosin tartrate production can lead to lower energy consumption, higher product yield, and reduced environmental impact. []

A5: The provided abstracts do not offer insights into any potential catalytic properties or applications of tylosin tartrate.

A5: The provided abstracts do not offer insights into the application of computational chemistry or modeling techniques for tylosin tartrate.

A5: The provided abstracts do not offer specific insights into the SAR of tylosin tartrate.

Q6: How can the formulation of tylosin tartrate be optimized for improved delivery and efficacy?

A6: Research highlights the potential of incorporating tylosin tartrate into a separate pellet within growth-promoting implants for cattle. This formulation enhances the local antibacterial effect, reducing implant site abscesses and potentially improving cattle performance. [, ]

A6: The provided abstracts do not explicitly discuss SHE regulations related to tylosin tartrate.

Q7: How does the route of administration affect the pharmacokinetics of tylosin tartrate in chickens?

A7: Research indicates that tylosin tartrate exhibits different pharmacokinetic profiles in chickens depending on the route of administration. Oral administration results in a one-compartmental open model with first-order absorption, while intravenous administration follows a two-compartmental open model. []

Q8: Does the type of tylosin salt influence its pharmacokinetic properties?

A8: Yes, studies comparing tylosin tartrate and tylosin phosphate in chickens show that tylosin tartrate exhibits better absorption after oral administration, resulting in higher peak plasma concentrations and overall drug exposure. []

Q9: What is the withdrawal time of tylosin tartrate in olive flounder after intramuscular administration?

A9: Research suggests a withdrawal time of 10 days (rounded up from 9.84 days) for tylosin tartrate in olive flounder muscle tissue after a single intramuscular injection, ensuring human safety for consumption. []

Q10: What is the in vitro activity of tylosin tartrate against Streptococcus suis?

A10: Studies show that tylosin tartrate, particularly when combined with amoxicillin, effectively inhibits the growth of Streptococcus suis in vitro. The combination narrows the mutant selection window, potentially reducing the development of antimicrobial resistance. [, ]

Q11: Is tylosin tartrate effective in controlling American foulbrood disease in honey bees?

A11: Yes, field studies demonstrate that tylosin tartrate effectively controls American foulbrood infections in honey bee colonies. Doses of 1,000 mg and 1,200 mg per colony successfully eliminate clinical signs for up to one year. Adding cherry jelly as an attractant enhances the consumption of the antibiotic. [, ]

Q12: How does the rate of resistance development against tylosin tartrate compare to other pleuromutilin antibiotics?

A12: Research indicates that resistance to tylosin tartrate in mycoplasmas develops at a significantly slower rate compared to another pleuromutilin derivative, 81.723 hfu. [, ]

Q13: Are there any known cross-resistance patterns between tylosin tartrate and other antimicrobial classes?

A13: Studies on Klebsiella pneumoniae reveal complete cross-resistance between a pleuromutilin derivative and lincomycin and erythromycin. Moderate cross-resistance is also observed with chloramphenicol, suggesting potential limitations in treating resistant infections. []

Q14: Does the pretreatment load of Mycoplasma hyopneumoniae affect the efficacy of tylosin tartrate treatment in Tibetan pigs?

A14: Yes, research indicates that Tibetan pigs with a lower pretreatment M. hyopneumoniae load show faster elimination of the bacteria after tylosin tartrate treatment. This suggests that pretreatment bacterial load can be a valuable predictor of treatment efficacy. []

Q15: What are the toxicological effects of tylosin tartrate in chickens?

A15: The provided abstracts do not focus on specific drug delivery and targeting strategies for tylosin tartrate.

A15: The provided abstracts do not focus on biomarkers or diagnostics related to tylosin tartrate treatment.

Q16: What analytical methods are commonly employed for quantifying tylosin tartrate in various matrices?

A16: Several methods are utilized for determining tylosin tartrate levels, including:

    A16: Research on the environmental impact of tylosin tartrate highlights its potential to disrupt the gut microbiota of honey bees. Treated hives exhibit reduced bacterial diversity and are more susceptible to pathogens. []

    A16: The provided abstracts do not offer detailed information on the dissolution and solubility of tylosin tartrate.

    A16: The provided abstracts emphasize the importance of method validation for ensuring the accuracy, precision, and specificity of analytical techniques used to quantify tylosin tartrate in various matrices. [, , , ]

    A16: The development of a Certified Reference Material (CRM) for tylosin tartrate underscores the significance of quality control and assurance measures for ensuring the accurate measurement of this antibiotic in veterinary medicinal products, food, and environmental samples. [, ]

    Q17: Does tylosin tartrate administration affect T-lymphocyte and B-lymphocyte populations in chickens?

    A17: Research shows that short-term administration of tylosin tartrate does not significantly alter the distribution of T-lymphocyte subpopulations (CD4+ or CD8+ cells) or B lymphocytes in the peripheral blood or spleens of chickens. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.